(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
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Overview
Description
The compound (3S,8R,9R,10R,12R,13R,14S,17S)-17-(®-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol is a complex organic molecule. It belongs to the class of compounds known as steroids, which are characterized by their cyclopenta[a]phenanthrene ring structure. This compound is notable for its multiple chiral centers and hydroxyl groups, which contribute to its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9R,10R,12R,13R,14S,17S)-17-(®-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxyl groups. Key steps may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene ring system through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide or hydrogen peroxide.
Chiral Resolution: Separation of enantiomers using chiral chromatography or other techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or tosyl chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying the reactivity of steroids and the effects of chiral centers on chemical reactions.
Biology
In biology, it is used to study the role of steroids in cellular processes and their interactions with biological membranes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry
In industry, it is used in the synthesis of other complex molecules and as a starting material for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,8R,9R,10R,12R,13R,14S,17S)-17-(®-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with target molecules. This can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A steroid with a similar cyclopenta[a]phenanthrene structure but different functional groups.
Testosterone: Another steroid with a similar core structure but different substituents.
Estradiol: A steroid with a similar structure but different hydroxyl group positions.
Uniqueness
The uniqueness of (3S,8R,9R,10R,12R,13R,14S,17S)-17-(®-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol lies in its specific arrangement of hydroxyl groups and chiral centers, which confer unique biological and chemical properties.
Properties
Molecular Formula |
C30H54O4 |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,12R,13R,14R,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H54O4/c1-25(2,33)13-9-14-30(8,34)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-34H,9-18H2,1-8H3/t19-,20+,21+,22-,23-,24-,27+,28+,29+,30+/m0/s1 |
InChI Key |
VKYVIIIEJKSVBR-CDGDODERSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C([C@H]1CC[C@@]3([C@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)C |
Origin of Product |
United States |
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